tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white crystalline powder and is soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 3-aminocyclopentyl chloride under appropriate conditions to form the desired product. The reaction is typically carried out in an inert atmosphere at a temperature range of 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be compared with other similar compounds such as:
- tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride
- tert-Butyl (3-aminocyclopropyl)carbamate hydrochloride
These compounds share similar chemical structures but differ in the size and shape of the cycloalkyl ring. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular research applications .
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBULZGXHADRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669523 |
Source
|
Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197239-37-4 |
Source
|
Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1197239-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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